molecular formula C31H58N10O8 B12609362 L-Isoleucyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine CAS No. 648424-19-5

L-Isoleucyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine

Cat. No.: B12609362
CAS No.: 648424-19-5
M. Wt: 698.9 g/mol
InChI Key: SRSVJYXBAREGJQ-DJKVCXMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Isoleucyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine is a synthetic peptide composed of seven amino acids. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications in medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides typically involves the stepwise addition of amino acids to a growing peptide chain. This can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide is assembled on a solid resin support, which simplifies purification and allows for the automation of the synthesis process. The reaction conditions often involve the use of coupling reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of peptides may involve large-scale SPPS or LPPS, with optimization of reaction conditions to maximize yield and purity. Advanced techniques such as microwave-assisted synthesis and continuous flow synthesis can enhance the efficiency of peptide production.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids (e.g., cysteine) can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in peptides can be modified through substitution reactions to introduce functional groups or labels.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used for oxidation reactions.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters or maleimides are often used for labeling peptides.

Major Products Formed

The major products of these reactions depend on the specific modifications being introduced. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides, while reduction of disulfide bonds yields free thiol-containing peptides.

Scientific Research Applications

Peptides like L-Isoleucyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine have diverse applications in scientific research:

    Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules and as catalysts in various chemical reactions.

    Biology: Peptides serve as signaling molecules, hormones, and enzyme substrates in biological systems.

    Medicine: Peptides are investigated for their therapeutic potential in treating diseases such as cancer, diabetes, and infectious diseases.

    Industry: Peptides are used in the development of biomaterials, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with molecular targets such as receptors, enzymes, and ion channels to exert their effects. For example, peptides may bind to cell surface receptors to activate or inhibit signaling pathways, or they may inhibit enzyme activity by binding to the active site.

Comparison with Similar Compounds

Peptides can be compared based on their amino acid composition, sequence, and biological activity. Similar compounds to L-Isoleucyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine may include other synthetic peptides with similar sequences or those that target the same biological pathways. Examples of similar compounds could include:

  • L-Isoleucyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-asparagine
  • L-Isoleucyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-serine

These peptides may share structural similarities but differ in their specific biological activities and applications.

Properties

CAS No.

648424-19-5

Molecular Formula

C31H58N10O8

Molecular Weight

698.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoic acid

InChI

InChI=1S/C31H58N10O8/c1-8-17(6)23(33)28(46)41-24(16(4)5)29(47)39-19(10-9-13-36-31(34)35)26(44)40-21(14-15(2)3)27(45)38-20(11-12-22(32)42)25(43)37-18(7)30(48)49/h15-21,23-24H,8-14,33H2,1-7H3,(H2,32,42)(H,37,43)(H,38,45)(H,39,47)(H,40,44)(H,41,46)(H,48,49)(H4,34,35,36)/t17-,18-,19-,20-,21-,23-,24-/m0/s1

InChI Key

SRSVJYXBAREGJQ-DJKVCXMVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.